N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine
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Overview
Description
N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine.
Substitution with Piperazine: The piperazine moiety is introduced via nucleophilic substitution, where 4-(pyridin-4-yl)methylpiperazine reacts with the pyrimidine core under basic conditions.
Methylation: The final step involves methylation of the nitrogen atoms using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It is used in research to understand its interaction with biological molecules and its effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine
- N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine
Uniqueness
N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both pyridine and piperazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N,N,6-trimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-14-12-16(21(2)3)20-17(19-14)23-10-8-22(9-11-23)13-15-4-6-18-7-5-15/h4-7,12H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWROJKNULNVAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=NC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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